molecular formula C15H17N B1364848 2-(2-Naphthyl)piperidine CAS No. 383128-73-2

2-(2-Naphthyl)piperidine

Cat. No.: B1364848
CAS No.: 383128-73-2
M. Wt: 211.3 g/mol
InChI Key: KIKVKRHNBPMOMC-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)piperidine is an organic compound with the molecular formula C15H17N. It is a derivative of piperidine, where the piperidine ring is substituted with a naphthyl group at the second position. This compound is a white solid that is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but it is poorly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Naphthyl)piperidine can be synthesized through a condensation reaction between 2-naphthol and piperidine under appropriate reaction conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Naphthyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the naphthyl group to a more saturated form.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

2-(2-Naphthyl)piperidine has several applications in scientific research:

Comparison with Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    2-Naphthylamine: A derivative of naphthalene with an amino group at the second position.

    Naphthylpiperidines: A class of compounds where the piperidine ring is substituted with a naphthyl group.

Uniqueness: 2-(2-Naphthyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-naphthalen-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKVKRHNBPMOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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